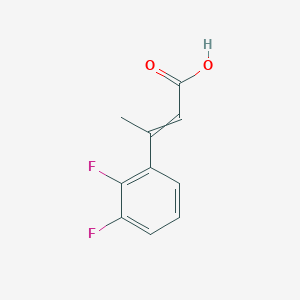
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is an organic compound with a complex structure, featuring a nitro group, a phenyl ring, and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitro Group: Introduction of the nitro group via nitration of a suitable precursor.
Formation of the Phenyl Ring: Incorporation of the phenyl ring through Friedel-Crafts alkylation or acylation.
Formation of the Branched Alkyl Chain: Construction of the branched alkyl chain through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or alkyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery and development.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one depends on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to exert its effects.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentanoic acid: A similar compound with a carboxylic acid group.
Uniqueness
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
873692-37-6 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
(3S,4R)-5-nitro-4-phenyl-3-propan-2-ylpentan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10(2)14(11(3)16)13(9-15(17)18)12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
RUFHUDAMEOLQMQ-UONOGXRCSA-N |
Isomerische SMILES |
CC(C)[C@@H]([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CC(C)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



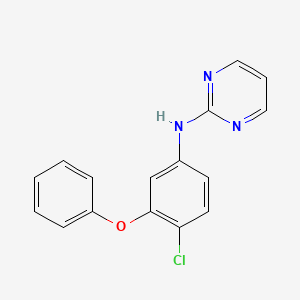
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
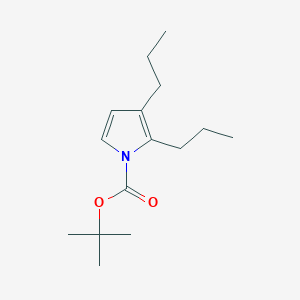
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
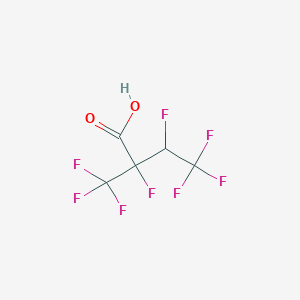
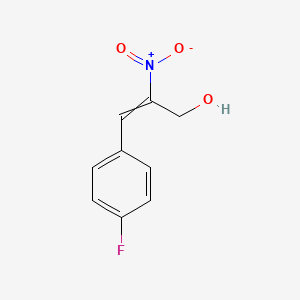
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)

